![molecular formula C14H18N2O B11874545 7-Benzoyl-2,7-diazaspiro[3.5]nonane](/img/structure/B11874545.png)
7-Benzoyl-2,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-2,7-diazaspiro[3.5]nonane is a bicyclic amine derivative featuring a spirocyclic scaffold with a benzoyl group at the 7-position. This compound belongs to the 2,7-diazaspiro[3.5]nonane family, which has gained attention in medicinal chemistry for its structural rigidity and versatility in drug design. The spirocyclic core provides conformational constraints that enhance binding specificity to biological targets, such as sigma receptors (S1R/S2R) and enzymes like DprE1 in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Agent Development : 7-Benzoyl-2,7-diazaspiro[3.5]nonane serves as a scaffold for designing potential therapeutic agents, particularly those targeting sigma receptors. These receptors are implicated in neuroprotection and modulation of pain pathways, making this compound a candidate for treating neurological disorders such as Alzheimer's disease and chronic pain conditions .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting cellular processes in bacteria and fungi. This activity may be attributed to its ability to interact with cellular components critical for microbial growth.
Material Science
- Novel Material Development : The unique structure of this compound makes it suitable for creating novel materials with specific properties. Its chemical reactivity can be harnessed to develop advanced materials for industrial applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Sigma Receptor Ligand Study : Research demonstrated that compounds related to the diazaspiro family exhibit significant binding affinity to sigma receptors (S1R), with some derivatives showing values as low as 1.8 nM. This suggests that modifications to the diazaspiro structure can enhance receptor selectivity and potency, indicating potential therapeutic benefits in pain management .
- Antimicrobial Activity Assessment : In vitro studies indicated that similar compounds possess considerable antimicrobial activity against various pathogens. The mechanisms involved may include disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival.
- Toxicity Studies : Initial assessments revealed low cytotoxicity in certain derivatives while maintaining high biological activity levels. This favorable therapeutic index underscores the potential for further development in clinical applications .
Mechanism of Action
The mechanism of action of 7-Benzoyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various biological processes, including neuroprotection and modulation of ion channels. The compound can act as either an agonist or antagonist, depending on its structural modifications, influencing receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₂₀N₂O
- Synthesis: Prepared via nucleophilic acyl substitution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with benzoyl chloride, yielding a 75% product (yellow oil) after purification .
- Spectroscopic Data :
Comparison with Similar Compounds
The 2,7-diazaspiro[3.5]nonane scaffold has been modified with diverse substituents to explore structure–activity relationships (SAR). Below is a comparative analysis of derivatives based on biological activity and structural features:
Antimycobacterial Agents
Compounds bearing benzothiazinone or benzyl groups exhibit potent activity against M. tuberculosis DprE1, a key enzyme in cell wall biosynthesis:
Key Findings :
- The 2-benzyl derivative shows superior antitubercular activity compared to the benzoyl analog, likely due to improved interactions with DprE1’s hydrophobic pocket .
- BTZ043, a nitroaromatic benzothiazinone, irreversibly inhibits DprE1 via covalent binding to Cys387, whereas 2,7-diazaspiro[3.5]nonane derivatives act as noncovalent inhibitors .
Sigma Receptor (SR) Ligands
Modifications at the 2- and 7-positions influence subtype selectivity (S1R vs. S2R) and in vivo efficacy:
Key Findings :
- Hydrophobic groups (e.g., benzyl, phenethyl) at the 2-position enhance S2R affinity, while aryl groups at the 7-position favor S1R binding .
Key Findings :
Biological Activity
7-Benzoyl-2,7-diazaspiro[3.5]nonane is a compound that has garnered attention for its potential biological activities, particularly as a sigma receptor ligand. Sigma receptors (SRs), specifically the sigma-1 receptor (S1R) and sigma-2 receptor (S2R), are implicated in various physiological processes and pathological conditions, including pain modulation, neuroprotection, and cancer. This article delves into the biological activity of this compound, highlighting its binding affinities, pharmacological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C14H18N2O with a molecular weight of 230.31 g/mol. The compound features a spirocyclic structure that contributes to its unique binding properties at sigma receptors.
Sigma Receptor Binding Affinity
Recent studies have demonstrated that derivatives of 2,7-diazaspiro[3.5]nonane exhibit significant binding affinity for sigma receptors. The binding affinities of various compounds related to this scaffold are summarized in Table 1.
Compound | Ki (nM) | Receptor Type |
---|---|---|
4b | 2.7 | S1R |
5b | 13 | S1R |
8f | 10 | S1R |
4a | 15 | S2R |
These values indicate that compounds derived from the diazaspiro framework can selectively bind to S1R with low nanomolar affinity, which is crucial for their potential use in pain management and other therapeutic areas .
Analgesic Effects
In vivo studies have shown that certain derivatives of this compound exert antiallodynic effects in models of pain induced by capsaicin. For instance, compounds like 5b and 8f demonstrated maximum antiallodynic effects at doses as low as 20 mg/kg . The mechanism appears to involve modulation of sigma receptors, where S1R antagonism leads to a decrease in mechanical hypersensitivity.
Study on Analgesic Properties
One notable study evaluated the analgesic properties of several diazaspiro compounds in a capsaicin-induced allodynia model. The findings indicated that while some compounds acted as S1R antagonists and reduced pain sensitivity, others displayed agonistic properties that could reverse the effects of established pain relief methods . This dual action highlights the therapeutic versatility of these compounds.
Cancer Therapeutics
Another area of interest is the application of diazaspiro compounds in oncology. A series of derivatives were identified as potent covalent inhibitors against KRAS G12C mutations, which are prevalent in various cancers. These compounds demonstrated significant antitumor efficacy in xenograft models, suggesting that modifications to the diazaspiro structure can yield promising anticancer agents .
Molecular Modeling Insights
Computational studies have provided insights into the binding modes of these compounds at sigma receptors. Molecular docking simulations have illustrated how structural modifications influence receptor affinity and selectivity . Understanding these interactions is vital for optimizing drug design aimed at enhancing therapeutic efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-benzoyl-2,7-diazaspiro[3.5]nonane derivatives?
The synthesis typically involves functionalizing the 2,7-diazaspiro[3.5]nonane scaffold. A common method includes:
- Boc deprotection : Treating tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) to remove the Boc group .
- Acylation : Reacting the free amine with benzoyl chloride in the presence of triethylamine (TEA) at 0°C, followed by purification via flash chromatography (e.g., 2% MeOH in CH₂Cl₂) to yield 7-benzoyl derivatives. Yields average ~75% .
- Salt formation : Converting the product to oxalate salts using oxalic acid in diethyl ether for improved stability .
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- ¹H/¹³C NMR spectroscopy : Characteristic signals (e.g., δ 7.36–7.44 ppm for benzoyl protons, δ 170.5 ppm for carbonyl carbons) confirm substitution patterns .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within 0.02% of calculated values) .
- Chromatography : Flash chromatography with gradients like hexane/EtOAc or MeOH/CH₂Cl₂ ensures purity (>95%) .
Q. What structural features make this compound a promising scaffold for drug discovery?
- Spirocyclic rigidity : Enhances metabolic stability and enforces specific conformations for target binding .
- Dual nitrogen atoms : Facilitate hydrogen bonding with biological targets (e.g., sigma receptors) and allow further derivatization .
- Benzoyl group : Modulates lipophilicity and π-π interactions, influencing receptor affinity .
Q. Which biological targets are commonly associated with this compound derivatives?
- Sigma-1 receptors (S1R) : High binding affinity (Ki ~2.7–27 nM) due to interactions with Glu172 via salt bridges .
- Enzymes : Potential modulation of proteases or kinases via spirocyclic core interactions .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
- Temperature control : Slow addition of acyl chlorides at 0°C minimizes side reactions .
- Solvent selection : Anhydrous CH₂Cl₂ reduces hydrolysis of reactive intermediates .
- Purification tuning : Adjusting MeOH ratios in eluents improves resolution of polar byproducts .
Q. What computational strategies are used to predict the binding modes of this compound derivatives?
- Molecular docking : Simulations reveal salt bridges between the protonated amine and Glu172 in S1R .
- QSAR modeling : Correlates substituent electronegativity with S1R/S2R selectivity (e.g., benzoyl vs. phenethyl groups) .
Q. How does in vivo efficacy of this compound derivatives compare to established sigma receptor ligands?
- Antiallodynic effects : Derivatives like 4b and 5b achieve full mechanical hypersensitivity reversal at 20 mg/kg, outperforming BD-1063 (40 mg/kg) in murine models .
- Mechanism validation : PRE-084 (S1R agonist) reverses antiallodynia, confirming S1R antagonism as the primary pathway .
Q. What structural modifications enhance S1R/S2R subtype selectivity in this compound derivatives?
- Amide vs. alkyl substitutions : Amide groups (e.g., compound 5b) improve S1R affinity (Ki = 13 nM) but reduce S2R selectivity .
- Spiro scaffold rigidity : 2,7-Diazaspiro[3.5]nonane outperforms diazabicyclo[4.3.0]nonane in binding due to reduced conformational flexibility .
Q. How can stereochemical challenges in spirocyclic synthesis be addressed?
- Chiral auxiliaries : Use of enantiopure Boc-protected intermediates to control spiro center configuration .
- Crystallography : SHELXL refinement resolves racemic mixtures in crystal structures, aiding stereochemical assignment .
Q. What contradictions exist in reported binding data for this compound derivatives?
- Affinity vs. functional activity : Compound 4b (Ki S1R = 2.7 nM) shows weaker in vivo efficacy than 5b (Ki S1R = 13 nM), suggesting off-target effects .
- Scaffold dependence : Diazabicyclo derivatives exhibit lower affinity despite structural similarity, highlighting scaffold-specific pharmacophore requirements .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2,7-diazaspiro[3.5]nonan-7-yl(phenyl)methanone |
InChI |
InChI=1S/C14H18N2O/c17-13(12-4-2-1-3-5-12)16-8-6-14(7-9-16)10-15-11-14/h1-5,15H,6-11H2 |
InChI Key |
MZHXMHJHBLCHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.